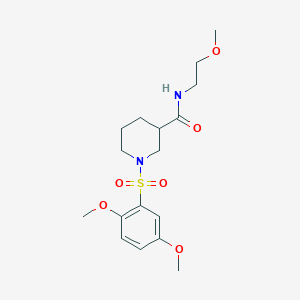![molecular formula C23H24N2O4S B11126464 2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B11126464.png)
2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(2-phenylethyl)acetamide is a complex organic compound that belongs to the class of phenoxy acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(2-phenylethyl)acetamide typically involves the reaction of 1-phenylethylamine with substituted phenols. The process includes several steps:
Formation of the phenoxy intermediate: This involves the reaction of 2-methyl-4-(phenylsulfamoyl)phenol with an appropriate acylating agent to form the phenoxy intermediate.
Coupling with 1-phenylethylamine: The phenoxy intermediate is then coupled with 1-phenylethylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of inflammatory pathways and pain receptors.
Comparison with Similar Compounds
Similar Compounds
2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs: These compounds share a similar phenoxy acetamide structure and have been studied for their anti-inflammatory and analgesic activities.
Chalcone derivatives: These compounds have a similar core structure and are known for their diverse biological activities.
Indole and quinoline derivatives: These compounds are structurally related and have been explored for their pharmacological potential.
Uniqueness
2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(2-phenylethyl)acetamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of phenoxy and sulfamoyl groups makes it a versatile compound for various applications in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C23H24N2O4S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C23H24N2O4S/c1-18-16-21(30(27,28)25-20-10-6-3-7-11-20)12-13-22(18)29-17-23(26)24-15-14-19-8-4-2-5-9-19/h2-13,16,25H,14-15,17H2,1H3,(H,24,26) |
InChI Key |
RXDAFIVMEHMGOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OCC(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126393.png)
![N~2~-benzyl-N-(2,5-dimethoxyphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B11126401.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B11126409.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11126410.png)
![2-(2-methoxyphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B11126421.png)
![4-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11126427.png)
![Diethyl 4-{4-[(2-furylcarbonyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11126433.png)

![9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11126455.png)
![(4E)-5-(furan-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-2,3-dione](/img/structure/B11126457.png)
![2-((3Z)-3-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-YL)acetamide](/img/structure/B11126463.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide](/img/structure/B11126470.png)
![N-(2,4-Dimethoxyphenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B11126478.png)

